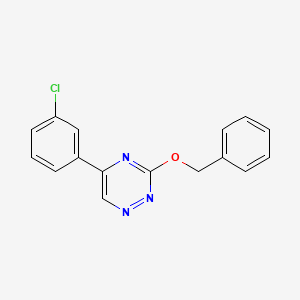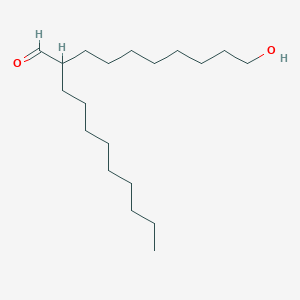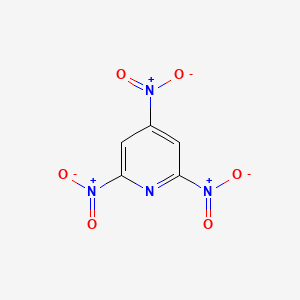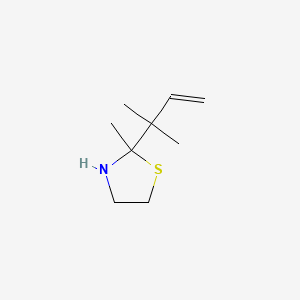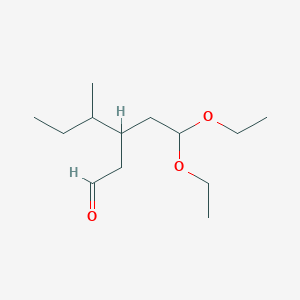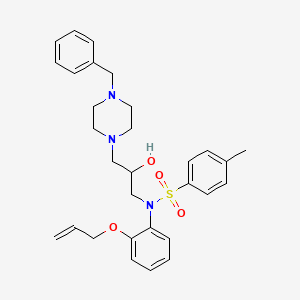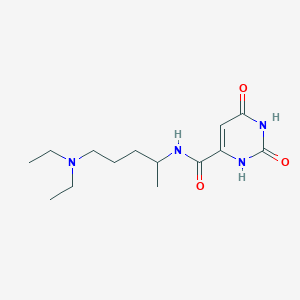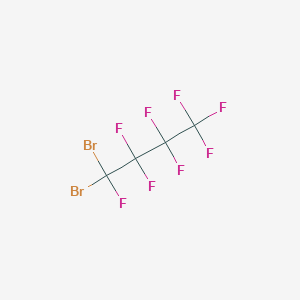
1,1-Dibromo-1,2,2,3,3,4,4,4-octafluorobutane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Dibromo-1,2,2,3,3,4,4,4-octafluorobutane is a halogenated organic compound with the molecular formula C4Br2F8 It is characterized by the presence of bromine and fluorine atoms attached to a butane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,1-Dibromo-1,2,2,3,3,4,4,4-octafluorobutane can be synthesized through the bromination of 1,2,2,3,3,4,4,4-octafluorobutane. The reaction typically involves the use of bromine (Br2) as the brominating agent. The process is carried out under controlled conditions to ensure the selective addition of bromine atoms to the desired positions on the butane backbone .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination reactions using specialized equipment to handle the reactive bromine and fluorine compounds. The reaction conditions are optimized to achieve high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1,1-Dibromo-1,2,2,3,3,4,4,4-octafluorobutane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as hydroxide ions (OH-) or amines.
Reduction Reactions: The compound can be reduced to form 1,2,2,3,3,4,4,4-octafluorobutane by removing the bromine atoms.
Oxidation Reactions: Under certain conditions, the compound can undergo oxidation to form different fluorinated and brominated products.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydroxide (NaOH) and various amines. The reactions are typically carried out in polar solvents like water or alcohols.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with hydroxide ions can yield 1,2,2,3,3,4,4,4-octafluorobutanol, while reduction can produce 1,2,2,3,3,4,4,4-octafluorobutane.
Applications De Recherche Scientifique
1,1-Dibromo-1,2,2,3,3,4,4,4-octafluorobutane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: The compound can be used in studies involving halogenated organic molecules and their interactions with biological systems.
Medicine: Research into the potential use of fluorinated compounds in pharmaceuticals may involve this compound.
Mécanisme D'action
The mechanism of action of 1,1-dibromo-1,2,2,3,3,4,4,4-octafluorobutane involves its interaction with various molecular targets. The bromine and fluorine atoms can participate in halogen bonding, which influences the compound’s reactivity and interactions with other molecules. The pathways involved in its reactions depend on the specific chemical environment and the presence of other reagents.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Dibromoethane: Another halogenated compound with two bromine atoms, but without fluorine atoms.
1,1,1,2,2,3,3,4-Octafluorobutane: A similar compound with fluorine atoms but without bromine atoms.
1,4-Dibromobutane: Contains two bromine atoms but lacks fluorine atoms.
Uniqueness
1,1-Dibromo-1,2,2,3,3,4,4,4-octafluorobutane is unique due to the combination of both bromine and fluorine atoms on the butane backbone. This combination imparts distinct chemical properties, such as high reactivity and stability, making it valuable for specific applications in research and industry .
Propriétés
Numéro CAS |
73533-18-3 |
|---|---|
Formule moléculaire |
C4Br2F8 |
Poids moléculaire |
359.84 g/mol |
Nom IUPAC |
1,1-dibromo-1,2,2,3,3,4,4,4-octafluorobutane |
InChI |
InChI=1S/C4Br2F8/c5-3(6,11)1(7,8)2(9,10)4(12,13)14 |
Clé InChI |
QMPKNJVDYXUQSH-UHFFFAOYSA-N |
SMILES canonique |
C(C(C(F)(Br)Br)(F)F)(C(F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[2-(4-Chlorophenyl)hydrazinyl]-3-hydroxycyclohexa-3,5-diene-1,2-dione](/img/structure/B14450426.png)

![3-(4-{(E)-[([1,1'-Biphenyl]-4-yl)methylidene]amino}phenyl)prop-2-enoic acid](/img/structure/B14450436.png)
![3-[(E)-(4-Methoxyphenyl)diazenyl]pentane-2,4-dione](/img/structure/B14450439.png)
![1-[(3-Ethenylphenyl)methyl]-2-methyl-1H-imidazole](/img/structure/B14450443.png)
